molecular formula C19H20ClFN4O2 B2399550 N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE CAS No. 1251681-68-1

N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Cat. No.: B2399550
CAS No.: 1251681-68-1
M. Wt: 390.84
InChI Key: TZQIQNWPMJWHCF-UHFFFAOYSA-N
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Description

N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a cyclopropyl group, and a pyrazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the chloro-fluorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine and fluorine atoms.

    Attachment of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide bond through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide
  • N~1~-(4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide

Uniqueness

N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-14-9-13(21)5-6-15(14)22-18(26)11-25-17(10-16(23-25)12-3-4-12)19(27)24-7-1-2-8-24/h5-6,9-10,12H,1-4,7-8,11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQIQNWPMJWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NC3=C(C=C(C=C3)F)Cl)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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